molecular formula C18H16N4O3S2 B2906330 N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide CAS No. 864927-67-3

N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2906330
CAS No.: 864927-67-3
M. Wt: 400.47
InChI Key: IDBPKXOCDCNSKG-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a tetrahydrothieno[2,3-c]pyridine core substituted with an acetyl group at position 6, a carbamoyl group at position 3, and a benzo[d]thiazole-2-carboxamide moiety at position 2. This structure is part of a broader class of molecules investigated for their biological activities, particularly as enzyme inhibitors (e.g., APE1) and cytotoxic agents . The acetyl and carbamoyl groups enhance metabolic stability and target binding, while the benzo[d]thiazole moiety contributes to π-π stacking interactions in enzymatic pockets .

Properties

IUPAC Name

N-(6-acetyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S2/c1-9(23)22-7-6-10-13(8-22)27-17(14(10)15(19)24)21-16(25)18-20-11-4-2-3-5-12(11)26-18/h2-5H,6-8H2,1H3,(H2,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBPKXOCDCNSKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Compounds with similar structures have been found to interact with tubulin. Tubulin is a globular protein and is the main component of microtubules in cells. Microtubules play a crucial role in maintaining cell structure, enabling cell movement, and are involved in several key cellular processes, including mitosis.

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule dynamics, which is a critical component of the cell’s cytoskeleton. Disruption of these dynamics can affect various cellular processes, including cell division, intracellular transport, and cell shape maintenance. The downstream effects of these disruptions can lead to cell cycle arrest and apoptosis.

Biological Activity

N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C18H16N4O3S2
  • Molecular Weight : 400.47 g/mol
  • CAS Number : 864927-67-3
  • Purity : Typically 95% .

The compound exhibits various biological activities primarily through its interaction with cellular pathways involved in cancer progression. The mechanisms include:

  • Inhibition of Cell Proliferation : Studies have shown that the compound significantly inhibits the growth of human leukemia cell lines (e.g., HL-60) and colon carcinoma cells (HT-29) by inducing apoptosis and cell cycle arrest .
  • Antineoplastic Activity : The compound has demonstrated antitumor activity in vitro, reducing cell viability by over three logs at concentrations as low as 150 µM .
  • Targeting Specific Pathways : It is suggested that this compound may target specific signaling pathways involved in tumor growth and metastasis, although detailed mechanistic studies are still required to elucidate these pathways fully.

Research Findings and Case Studies

Recent studies have focused on the antitumor properties of this compound:

StudyCell LineIC50 (µM)Observations
HL-60150Significant reduction in cell viability; induction of apoptosis observed.
HT-29300Effective in colony formation assay; over 3 logs reduction in survival at 300 µM.
VariousVariesCompound shows potential against multiple cancer cell lines with varying potency.

Structure-Activity Relationship (SAR)

The structural components of this compound contribute significantly to its biological activity. Modifications to the thieno[2,3-c]pyridine core and the benzo[d]thiazole moiety can enhance or diminish its potency against specific cancer types.

Scientific Research Applications

N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide is a research compound with potential biological activities, especially in cancer research. It has the molecular formula C18H16N4O3S2 and a molecular weight of 400.47 g/mol. The purity is usually around 95%.

Mechanism of Action
The compound's primary targets have yet to be identified; however, similar structures interact with tubulin. It is believed that this compound interacts with tubulin and affects microtubule dynamics, which are critical for cell division, intracellular transport, and cell shape maintenance. Disrupting these dynamics can lead to cell cycle arrest and apoptosis, inhibiting cancer cell growth. Studies show IC50 values ranging from 1.1 to 4.7 μM against a panel of three cancer cell lines.

Biological Activity
this compound exhibits biological activities through its interaction with cellular pathways involved in cancer progression.

  • Inhibition of Cell Proliferation Studies have shown that the compound significantly inhibits the growth of human leukemia cell lines (e.g., HL-60) and colon carcinoma cells (HT-29) by inducing apoptosis and cell cycle arrest.
  • Antineoplastic Activity The compound has demonstrated antitumor activity in vitro, reducing cell viability by over three logs at concentrations as low as 150 µM.
  • Targeting Specific Pathways It is suggested that this compound may target specific signaling pathways involved in tumor growth and metastasis, although detailed mechanistic studies are still required to elucidate these pathways fully.

Structure-Activity Relationship (SAR)
The structural components of this compound contribute significantly to its biological activity. Modifications to the thieno[2,3-c]pyridine core and the benzo[d]thiazole moiety can enhance or diminish its potency against specific cancer types.

Properties
The properties of this compound include:

  • IUPAC Name : N-(6-acetyl-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,3-benzothiazole-2-carboxamide
  • InChI : InChI=1S/C18H16N4O3S2/c1-9(23)22-7-6-10-13(8-22)27-17(14(10)15(19)24)21-16(25)18-20-11-4-2-3-5-12(11)26-18/h2-5H,6-8H2,1H3,(H2,19,24)(H,21,25)
  • InChI Key : IDBPKXOCDCNSKG-UHFFFAOYSA-N
  • Canonical SMILES : CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=NC4=CC=CC=C4S3
  • Molecular Formula : C18H16N4O3S2
  • Molecular Weight : 400.5 g/mol

Chemical Reactions Analysis

Core Assembly via Knoevenagel Condensation

The thieno[2,3-c]pyridine scaffold is synthesized through a base-catalyzed Knoevenagel condensation between 2-(benzo[d]thiazol-2-yl)acetonitrile and 3-pyridinecarboxaldehyde (Figure 1A). This forms the fused bicyclic system with 72-85% yield under reflux in ethanol using piperidine as a catalyst.

Amide Coupling for Carboxamide Installation

The terminal carboxamide group is introduced via carbodiimide-mediated coupling between the thienopyridine amine and benzo[d]thiazole-2-carboxylic acid. Optimal conditions use EDCl/HOBt in DMF at 0–5°C, achieving >90% coupling efficiency .

Carbamoyl Group Transformations

The 3-carbamoyl moiety (-CONH₂) undergoes:

  • Hydrolysis : Forms -COOH under 6M HCl at 100°C (24 hr, 68% yield) .
  • Nucleophilic Substitution : Reacts with alkyl halides (e.g., MeI) in DMF/K₂CO₃ to yield N-alkyl derivatives .

Acetyl Group Reactivity

The 6-acetyl group participates in:

  • Enolate Formation : Deprotonation with LDA at -78°C enables alkylation with electrophiles (e.g., benzyl bromide) .
  • Reductive Amination : Conversion to -CH₂NH-R via NaBH₃CN/amine systems.

Benzothiazole Ring Functionalization

Electrophilic aromatic substitution occurs at the C5 position of benzothiazole under nitration (HNO₃/H₂SO₄) or bromination (Br₂/FeCl₃) .

Thienopyridine Ring Opening

Treatment with mCPBA (3 equiv) in CH₂Cl₂ induces sulfoxide formation, followed by thermal elimination to open the thiophene ring .

Reaction Optimization Data

Reaction TypeConditionsYield (%)Key Byproducts
Knoevenagel CondensationEtOH, piperidine, reflux, 12 hr78Uncyclized nitrile (9%)
Amide Coupling EDCl/HOBt, DMF, 0°C, 4 hr92Dipeptide (3%)
Carbamoyl Hydrolysis 6M HCl, 100°C, 24 hr68Deacetylated product (12%)
Benzothiazole Nitration HNO₃ (90%), H₂SO₄, 0°C, 2 hr55Di-nitrated (18%)

Stability Under Pharmacological Conditions

  • pH Stability : Stable in pH 2–8 (PBS, 37°C, 72 hr); degradation >10% occurs at pH >9 due to amide hydrolysis .
  • Thermal Degradation : Decomposes above 220°C via retro-Diels-Alder cleavage of the thienopyridine ring.

Case Study: Radiolabeling for Biodistribution

Introduction of ¹²⁵I at the benzothiazole C5 position via iododestannylation:

  • Stannylation with Bu₃SnCl/Pd(PPh₃)₄ (80°C, 12 hr).
  • Radioiodination using Na¹²⁵I/Chloramine-T (RT, 30 min) .
    Achieved specific activity: 2.15 Ci/μmol, radiochemical purity >98% .

This compound's reactivity profile enables rational derivatization for optimizing pharmacokinetic properties while retaining core biological activity. Controlled functionalization of the carbamoyl and acetyl groups provides a versatile strategy for prodrug development or targeting specific enzyme isoforms.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 6

The 6-position substituents significantly influence pharmacokinetics and potency:

Compound Name 6-Substituent Biological Activity Key Findings
Target Compound Acetyl APE1 inhibition (assumed) Hypothesized improved brain exposure due to moderate lipophilicity
N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3, ) Isopropyl APE1 inhibition (IC50 ~10 µM) Enhanced alkylating agent cytotoxicity; good plasma and brain exposure in mice
N-[3-carbamoyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl]- derivatives () Methyl Varied (patented for structural diversity) Methyl group reduces steric hindrance but may lower metabolic stability compared to acetyl
N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,2-dimethylpropanamide () Benzyl Undisclosed (supplier-listed) Benzyl increases lipophilicity, potentially affecting blood-brain barrier penetration

Substituent Variations at Position 3

The 3-position modulates electronic properties and hydrogen bonding:

Compound Name 3-Substituent Impact
Target Compound Carbamoyl Enhances hydrogen bonding with enzyme active sites
Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate () Ester (COOEt) Ester groups improve solubility but may reduce target affinity compared to carbamoyl
N-(6-Benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)- derivatives () Cyano (CN) Electron-withdrawing effect may alter π-stacking interactions

Heterocyclic Moieties at Position 2

The benzo[d]thiazole-2-carboxamide in the target compound contrasts with other heterocycles:

Compound Name Position 2 Substituent Biological Relevance
Target Compound Benzo[d]thiazole-2-carboxamide Strong APE1 inhibition via aromatic and hydrogen-bonding interactions
N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)furan-2-carboxamide () Furan-2-carboxamide Less aromatic surface area may reduce target binding
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate () Simple thiophene Lower complexity likely diminishes potency

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(6-acetyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : Condensation of benzo[d]thiazole-2-carboxylic acid derivatives with tetrahydrothieno-pyridine precursors under reflux in anhydrous solvents (e.g., CH₂Cl₂ or DMF) .
  • Step 2 : Acetylation and carbamoylation of intermediates, requiring precise pH control (6.5–7.5) and temperatures (60–80°C) to avoid side reactions .
  • Key Parameters : Reaction time (12–24 hrs), solvent polarity, and catalyst choice (e.g., triethylamine for amide bond formation) .
    • Optimization : Use thin-layer chromatography (TLC) to monitor reaction progress and HPLC for purity assessment (>95%) .

Q. Which analytical techniques are most effective for confirming the compound’s structural identity and purity?

  • Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to resolve aromatic protons (δ 7.0–8.5 ppm), acetyl groups (δ 2.1–2.3 ppm), and tetrahydrothieno ring protons (δ 3.0–4.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., ~500–550 g/mol) and isotopic patterns .
    • Purity Assessment :
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Case Study : Discrepancies in ¹³C NMR signals for carbamoyl groups (δ 165–170 ppm) may arise from tautomerism or solvent effects.
  • Methodology :

  • Variable Temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism) .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict chemical shifts and compare with experimental data .
  • Cross-Validation : Use 2D NMR (COSY, HSQC) to confirm connectivity .

Q. What strategies optimize the compound’s solubility and stability for in vitro biological assays?

  • Solubility Enhancement :

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to improve aqueous solubility .
  • pH Adjustment : Buffers (pH 7.4) to stabilize ionizable groups (e.g., carboxamide) .
    • Stability Testing :
  • Forced Degradation : Expose to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (acid/base) to identify degradation pathways .
  • LC-MS/MS : Quantify degradation products and establish stability-indicating methods .

Contradiction Analysis

Q. Why do different studies report varying biological activities for structurally similar analogs?

  • Root Cause : Subtle structural differences (e.g., methyl vs. ethyl substituents) alter target binding .
  • Resolution :

  • SAR Studies : Systematically modify substituents (e.g., acetyl, carbamoyl) and test against specific targets (e.g., kinase enzymes) .
  • Molecular Docking : Compare binding modes using crystal structures (e.g., PDB ID 1ATP for kinase targets) .

Experimental Design for Pharmacokinetics

Q. What methodologies are recommended for in vivo pharmacokinetic profiling?

  • Animal Models : Administer IV/PO doses (5–20 mg/kg) in rodents and collect plasma samples over 24 hrs .
  • Analytical Workflow :

  • Sample Preparation : Protein precipitation with acetonitrile followed by SPE .
  • LC-MS/MS Quantification : MRM transitions for parent ion (m/z 503 → 385) and metabolites .
    • Key Parameters : AUC, Cₘₐₓ, t₁/₂, and bioavailability calculations .

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